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Compound of Interest

Compound Name:
DMT-2'-F-dC(Bz)-CE-

Phosphoramidite

Cat. No.: B12389774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-

phase synthesis of 2'-fluoro modified oligonucleotides. This class of modified nucleic acids

offers significant advantages for therapeutic and diagnostic applications due to enhanced

nuclease resistance and increased binding affinity to target sequences.

Introduction
The introduction of a fluorine atom at the 2' position of the ribose sugar is a key chemical

modification in oligonucleotide therapeutics, including antisense oligonucleotides, siRNAs, and

aptamers.[1][2][3] This modification confers several desirable properties:

Increased Nuclease Resistance: The 2'-fluoro group provides steric hindrance, protecting the

phosphodiester backbone from degradation by endo- and exonucleases present in biological

fluids.[1][4]

Enhanced Binding Affinity: 2'-fluoro modified oligonucleotides exhibit a higher melting

temperature (Tm) when hybridized with complementary RNA or DNA strands.[1][5][6][7] This

is attributed to the fluorine's electron-withdrawing nature, which favors an A-form helical

geometry similar to that of RNA duplexes.[8][9]
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Improved In Vivo Stability: The combination of nuclease resistance and high binding affinity

contributes to a longer half-life and improved efficacy of oligonucleotide-based drugs in vivo.

[1]

This document outlines the standard phosphoramidite chemistry adapted for the incorporation

of 2'-fluoro nucleosides, including protocols for synthesis, deprotection, and purification.

Quantitative Data Summary
The incorporation of 2'-fluoro modifications has a quantifiable impact on the synthesis process

and the properties of the final oligonucleotide product.
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Parameter
Typical
Value/Range

Significance Reference(s)

Coupling Efficiency 94-96% (per step)

High coupling

efficiency is crucial for

the yield of full-length

product, especially for

longer

oligonucleotides.[10]

The efficiency for 2'-

fluoro

phosphoramidites is

comparable to

standard DNA/RNA

monomers.[6]

[6]

Increase in Melting

Temperature (ΔTm)

+2 to +5 °C per

modification

A higher Tm indicates

a more stable duplex

with the target

sequence, which can

lead to improved

potency and

specificity of the

oligonucleotide

therapeutic.[1][6][7]

[1][6][7]

Nuclease Resistance

Significantly increased

compared to

unmodified DNA/RNA

Enhanced stability in

biological media,

leading to a longer

duration of action for

therapeutic

applications.[1][2][4]

[1][2][4]

Experimental Workflow
The following diagram illustrates the key stages in the solid-phase synthesis of 2'-fluoro

modified oligonucleotides.
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Synthesis Cycle Steps

Start: CPG Solid Support Automated Synthesis Cycle

Cleavage & Deprotection

1. Detritylation (DMT Removal)

Purification Analysis & QC Final 2'-Fluoro Oligonucleotide

2. Coupling (2'-F Phosphoramidite) 3. Capping (Unreacted 5'-OH)

4. Oxidation (P(III) to P(V))

Click to download full resolution via product page

Caption: Workflow for solid-phase synthesis of 2'-fluoro modified oligonucleotides.

Experimental Protocols
Materials and Reagents

Solid Support: Controlled Pore Glass (CPG) pre-loaded with the initial nucleoside.

Phosphoramidites: 2'-Fluoro-A(Bz), 2'-Fluoro-C(Ac), 2'-Fluoro-G(iBu), and 2'-Fluoro-U

phosphoramidites, dissolved in anhydrous acetonitrile.

Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCI) in

anhydrous acetonitrile.

Capping Reagents:

Cap A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.

Cap B: N-Methylimidazole in THF.

Oxidizing Agent: Iodine solution in THF/water/pyridine.

Detritylation Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in

dichloromethane (DCM).
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Cleavage and Deprotection Solution: A mixture of aqueous ammonium hydroxide and 40%

aqueous methylamine (AMA) (1:1, v/v).[8]

2'-Desilylation Reagent (for RNA-containing oligos): Triethylamine trihydrofluoride (TEA·3HF)

in N-methyl-2-pyrrolidone (NMP) and TEA.[11]

Purification Buffers and Media: As required for HPLC or PAGE.

Protocol 1: Automated Solid-Phase Synthesis
This protocol is based on a standard automated oligonucleotide synthesizer.

Preparation:

Dissolve 2'-fluoro phosphoramidites and activator to the recommended concentrations

(typically 0.08-0.15 M) in anhydrous acetonitrile.[12]

Install the reagent bottles on the synthesizer.

Place the CPG column with the initial nucleoside on the synthesizer.

Synthesis Cycle: The following steps are repeated for each nucleotide addition.

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed by treatment with

the detritylation reagent.

Coupling: The 2'-fluoro phosphoramidite is activated by the activator and coupled to the

free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling

time of 3-10 minutes is recommended for 2'-fluoro monomers to ensure high coupling

efficiency.[8][12]

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to

prevent the formation of deletion mutants.

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester

using the iodine solution.
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Final Detritylation: The terminal 5'-DMT group can be either removed on the synthesizer

(DMT-off) or left on for purification (DMT-on).

Protocol 2: Cleavage and Deprotection
Cleavage from Support:

Transfer the CPG support to a screw-cap vial.

Add the AMA solution (ammonium hydroxide/methylamine, 1:1).

Incubate at room temperature for 2 hours.[8] Note: Heating AMA with 2'-fluoro-containing

oligonucleotides can lead to some degradation.[8]

Carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.

Base and Phosphate Deprotection: The AMA treatment also removes the protecting groups

from the nucleobases and the cyanoethyl groups from the phosphate backbone.

Removal of 2'-Protecting Groups (if applicable): If the oligonucleotide also contains standard

RNA monomers with 2'-TBDMS protecting groups, a subsequent desilylation step is required

using a fluoride-containing reagent like TEA·3HF.[11][13]

Protocol 3: Purification
Purification of 2'-fluoro modified oligonucleotides can be achieved using standard methods.

The choice of method depends on the length of the oligonucleotide and the required purity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common

method for purifying DMT-on oligonucleotides. The hydrophobic DMT group allows for good

separation of the full-length product from shorter, uncapped sequences.

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method

separates oligonucleotides based on their charge (i.e., length). It is effective for purifying

DMT-off oligonucleotides.

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE provides high-resolution

separation and is suitable for obtaining highly pure oligonucleotides, especially for
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demanding applications.

After purification, the oligonucleotide should be desalted using methods such as ethanol

precipitation or size-exclusion chromatography.

Conclusion
The solid-phase synthesis of 2'-fluoro modified oligonucleotides is a robust and well-

established process that utilizes standard phosphoramidite chemistry with minor modifications

to the protocol. The resulting oligonucleotides exhibit enhanced stability and binding affinity,

making them valuable tools for the development of next-generation nucleic acid therapeutics

and diagnostics. Careful attention to coupling times and deprotection conditions is key to

achieving high yields of pure product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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